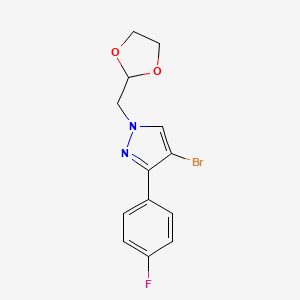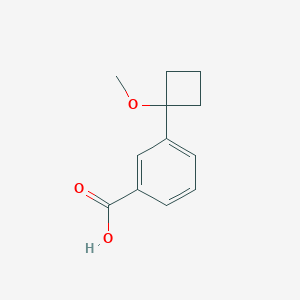
3-(1-Methoxycyclobutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxycyclobutyl)benzoic acid, also known as MCB, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MCB has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(1-Methoxycyclobutyl)benzoic acid involves the inhibition of pro-inflammatory cytokines and the modulation of COX-2 activity. 3-(1-Methoxycyclobutyl)benzoic acid has been found to bind to the active site of COX-2, thereby inhibiting its activity. 3-(1-Methoxycyclobutyl)benzoic acid also inhibits the activation of NF-κB, a transcription factor that is involved in the production of pro-inflammatory cytokines. By inhibiting the production of pro-inflammatory cytokines and modulating COX-2 activity, 3-(1-Methoxycyclobutyl)benzoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(1-Methoxycyclobutyl)benzoic acid has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 3-(1-Methoxycyclobutyl)benzoic acid has also been found to inhibit the growth of cancer cells in vitro. 3-(1-Methoxycyclobutyl)benzoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-Methoxycyclobutyl)benzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful tool for studying the mechanisms of these processes. 3-(1-Methoxycyclobutyl)benzoic acid has also been found to be well-tolerated in animal studies, which makes it a safer alternative to other anti-inflammatory drugs. However, one of the limitations of using 3-(1-Methoxycyclobutyl)benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on 3-(1-Methoxycyclobutyl)benzoic acid. One area of interest is the development of 3-(1-Methoxycyclobutyl)benzoic acid-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the study of 3-(1-Methoxycyclobutyl)benzoic acid's effects on cancer cells, with the aim of developing 3-(1-Methoxycyclobutyl)benzoic acid-based cancer therapies. Further research is also needed to understand the mechanisms of 3-(1-Methoxycyclobutyl)benzoic acid's anti-inflammatory and anti-cancer effects, as well as its potential side effects and toxicity. Overall, 3-(1-Methoxycyclobutyl)benzoic acid is a promising compound that has the potential to be developed into new drugs for a range of diseases.
Méthodes De Synthèse
The synthesis method of 3-(1-Methoxycyclobutyl)benzoic acid involves the reaction of 1-methoxycyclobutene with benzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a solvent such as toluene or xylene. The product is then purified by recrystallization to obtain pure 3-(1-Methoxycyclobutyl)benzoic acid.
Applications De Recherche Scientifique
3-(1-Methoxycyclobutyl)benzoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 3-(1-Methoxycyclobutyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with various inflammatory diseases. 3-(1-Methoxycyclobutyl)benzoic acid has also been found to modulate the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Propriétés
IUPAC Name |
3-(1-methoxycyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(6-3-7-12)10-5-2-4-9(8-10)11(13)14/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEYBMUOGFYHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methoxycyclobutyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)
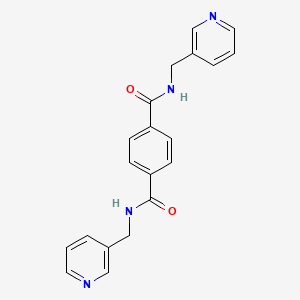
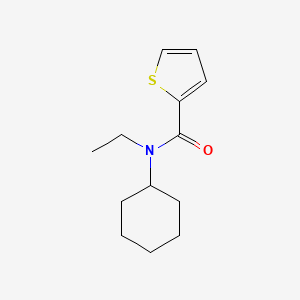
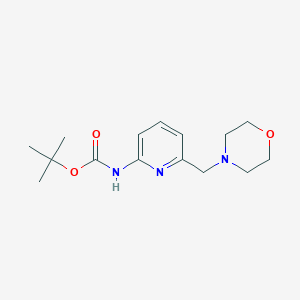
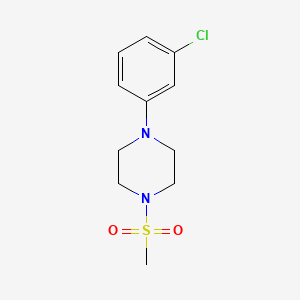
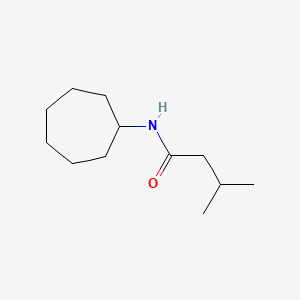

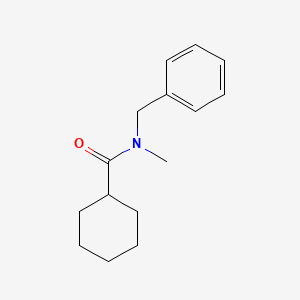
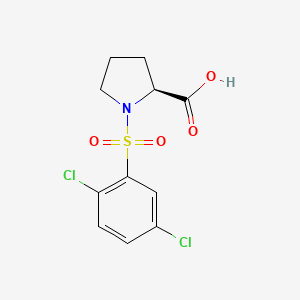
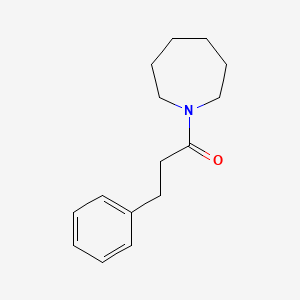
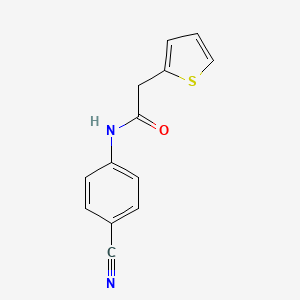
![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
